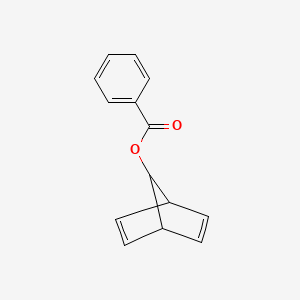

7-Norbornadienyl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bicyclo[2.2.1]hepta-2,5-dienyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(12-4-2-1-3-5-12)16-13-10-6-7-11(13)9-8-10/h1-11,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTELHPJRBBSUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2C3C=CC2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197368 | |

| Record name | 7-Norbornadienyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4796-68-3 | |

| Record name | 7-Norbornadienyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004796683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4796-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Norbornadienyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-NORBORNADIEN-7-YL BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 7-Norbornadienyl benzoate"

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Norbornadienyl Benzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 7-Norbornadienyl Benzoate, a notable ester derivative of the strained bicyclic diene, norbornadiene. This document is intended for researchers and professionals in organic synthesis and drug development, offering a detailed exploration of the underlying chemical principles, a robust experimental protocol, and a thorough guide to the characterization of the title compound. We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. The synthesis is achieved via a nucleophilic acyl substitution reaction between 7-norbornadienol and benzoyl chloride. Characterization is established through a multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Part I: Synthesis of 7-Norbornadienyl Benzoate

Principle and Rationale

The synthesis of 7-Norbornadienyl benzoate is an exemplar of esterification, a fundamental reaction in organic chemistry. The selected method involves the reaction of an alcohol (7-norbornadienol) with a highly reactive carboxylic acid derivative, an acyl chloride (benzoyl chloride).

Causality of Reagent Selection:

-

Benzoyl Chloride: Acyl chlorides are among the most reactive acylating agents.[1] Their high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. Furthermore, the chloride ion is an excellent leaving group, facilitating the reaction. This choice ensures a rapid and high-yielding conversion under mild conditions, often proceeding to completion at or below room temperature.[2]

-

7-Norbornadienol: This is the alcohol precursor that provides the unique strained bicyclic 7-norbornadienyl moiety. The reactivity of the hydroxyl group is typical of a secondary alcohol.

-

Pyridine: The reaction liberates hydrogen chloride (HCl) as a byproduct.[1][3] Unchecked, this strong acid can lead to unwanted side reactions, including potential acid-catalyzed rearrangement of the strained norbornadiene skeleton. Pyridine is employed as a mild base to neutralize the HCl as it is formed, driving the equilibrium towards the product.[1] It can also act as a nucleophilic catalyst, forming a highly reactive benzoylpyridinium intermediate that is even more susceptible to attack by the alcohol.

The overall reaction is a nucleophilic acyl substitution, proceeding through a well-established addition-elimination mechanism.[3][4]

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 7-Norbornadienol | 108.14 | 5.41 g | 1.0 |

| Benzoyl Chloride | 140.57 | 7.73 g (6.4 mL) | 1.1 |

| Pyridine | 79.10 | 4.35 g (4.4 mL) | 1.1 |

| Diethyl Ether (anhydrous) | 74.12 | 150 mL | - |

| 5% HCl (aq) | - | 2 x 50 mL | - |

| Saturated NaHCO₃ (aq) | - | 2 x 50 mL | - |

| Saturated NaCl (aq) | - | 50 mL | - |

| Anhydrous MgSO₄ | - | ~10 g | - |

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 7-norbornadienol (5.41 g, 50.0 mmol) and anhydrous diethyl ether (100 mL). Place the flask under a nitrogen atmosphere and cool to 0 °C using an ice-water bath.

-

Addition of Base: Add pyridine (4.35 g, 55.0 mmol) to the stirred solution.

-

Addition of Acyl Chloride: Dissolve benzoyl chloride (7.73 g, 55.0 mmol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes. Observation: A white precipitate (pyridinium hydrochloride) will form upon addition. Maintain the temperature at 0 °C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2 hours. Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, observing the consumption of the 7-norbornadienol spot.

-

Work-up & Extraction:

-

Cool the reaction mixture back to 0 °C and slowly add 50 mL of water to quench the reaction.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ (2 x 50 mL) to remove any remaining acid, and finally with saturated NaCl (brine, 1 x 50 mL).

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the MgSO₄ and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford 7-Norbornadienyl benzoate as a pure compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 7-Norbornadienyl benzoate.

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification proceeds via a two-stage addition-elimination mechanism.

-

Nucleophilic Addition: The lone pair of electrons on the oxygen atom of 7-norbornadienol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[3][5]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion—an excellent leaving group—is expelled.[1]

-

Deprotonation: The resulting oxonium ion is deprotonated by pyridine to yield the final ester product and pyridinium hydrochloride.[1]

Safety and Handling

-

Benzoyl Chloride: Corrosive, a lachrymator, and reacts with moisture.[6][7] It causes severe skin burns and eye damage.[8] All manipulations must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

-

Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use only in a well-ventilated area or fume hood.

-

Diethyl Ether: Extremely flammable. Ensure no ignition sources are present.

Part II: Characterization of 7-Norbornadienyl Benzoate

Structural elucidation of the synthesized product is critical to confirm its identity and purity. A combination of spectroscopic techniques provides unambiguous evidence.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 7-Norbornadienyl benzoate, based on known values for similar structural motifs.[11][12][13]

Table 1: Predicted ¹H-NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | d | 2H | H-ortho (Ar) | Deshielded by adjacent C=O group. |

| ~7.60 | t | 1H | H-para (Ar) | Aromatic proton furthest from substituents. |

| ~7.48 | t | 2H | H-meta (Ar) | Typical aromatic region for meta protons. |

| ~6.85 | t | 2H | H-vinyl | Olefinic protons of the norbornadiene system. |

| ~5.20 | s | 1H | H-7 (CH-O) | Proton at the ester linkage, deshielded by oxygen. |

| ~3.80 | t | 2H | H-bridgehead | Protons at the bridgehead (C1, C4) positions. |

Table 2: Predicted ¹³C-NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.0 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~142.0 | C-vinyl | Olefinic carbons of the norbornadiene system. |

| ~133.0 | C-para (Ar) | Aromatic carbon para to the ester. |

| ~130.0 | C-ipso (Ar) | Aromatic carbon attached to the ester group. |

| ~129.5 | C-ortho (Ar) | Aromatic carbons ortho to the ester. |

| ~128.5 | C-meta (Ar) | Aromatic carbons meta to the ester. |

| ~80.0 | C-7 (CH-O) | Carbon bearing the ester oxygen. |

| ~50.0 | C-bridgehead | Bridgehead carbons of the norbornadiene system. |

Table 3: Predicted IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic & Vinylic C-H stretch |

| ~1720 | Strong | C=O (ester) stretch |

| ~1600, 1450 | Medium | Aromatic C=C stretch |

| ~1270 | Strong | Asymmetric C-O-C stretch |

| ~1110 | Strong | Symmetric C-O-C stretch |

| ~710 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS-ESI+):

-

Expected [M+H]⁺: 213.0910

-

Expected [M+Na]⁺: 235.0730

-

Key Fragmentation: Loss of the benzoate group (C₇H₅O₂•) or the norbornadienyl group (C₇H₇•).

Characterization Workflow Diagram

Caption: Logical workflow for the structural confirmation of the product.

Conclusion

This guide has detailed a reliable and well-rationalized methodology for the synthesis of 7-Norbornadienyl benzoate via the esterification of 7-norbornadienol with benzoyl chloride. The use of pyridine as a base is crucial for achieving high yields by neutralizing the HCl byproduct. The comprehensive characterization plan, relying on NMR, IR, and MS, provides a clear pathway for the unambiguous structural confirmation of the target molecule. The provided protocols and predictive data serve as a valuable resource for researchers undertaking this synthesis or similar chemical transformations.

References

-

Acyl Chlorides & Esters . (2025). Save My Exams. [Link]

-

Reaction between acyl chlorides and alcohols - addition / elimination . Chemguide. [Link]

-

Video: Acid Halides to Esters: Alcoholysis . (2025). JoVE. [Link]

-

Esterification - alcohols and carboxylic acids . Chemguide. [Link]

-

Acid chlorides react with alcohols to form esters . (2023). Chemistry LibreTexts. [Link]

-

BENZOYL CHLORIDE AR Safety Data Sheet . Loba Chemie. [Link]

-

Supporting information - H NMR Data of alkoxy carbonylation products . The Royal Society of Chemistry. [Link]

-

Safety Data Sheet: Benzoyl chloride . Carl ROTH. [Link]

-

ICSC 1015 - BENZOYL CHLORIDE . International Labour Organization. [Link]

-

Supporting Information - Copies of 1H & 13C- NMR for all products . The Royal Society of Chemistry. [Link]

-

Safety Data Sheet: Benzoyl chloride (Alternative) . Carl ROTH. [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 . National Institutes of Health. [Link]

Sources

- 1. Video: Acid Halides to Esters: Alcoholysis [jove.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.com [fishersci.com]

- 7. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]

- 8. carlroth.com [carlroth.com]

- 9. lobachemie.com [lobachemie.com]

- 10. carlroth.com [carlroth.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 7-Benzoyloxynorbornadiene

For Researchers, Scientists, and Drug Development Professionals

Foreword

7-Benzoyloxynorbornadiene, a key derivative of the bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) framework, stands as a molecule of significant interest in the realms of organic synthesis and materials science. Its unique strained ring system and the presence of a benzoyloxy group at the C7 position impart a rich and versatile chemical reactivity. This guide provides a comprehensive exploration of the chemical properties of 7-benzoyloxynorbornadiene, offering insights into its synthesis, spectroscopic signature, and characteristic reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design of novel synthetic methodologies and the development of advanced materials, including molecular solar thermal energy storage systems.

Synthesis of 7-Benzoyloxynorbornadiene: The Diels-Alder Approach

The primary and most efficient route to the norbornadiene scaffold is the [4+2] cycloaddition, famously known as the Diels-Alder reaction.[1][2] This powerful transformation allows for the construction of the bicyclic system with a high degree of stereocontrol. In the case of 7-substituted norbornadienes, the reaction involves a substituted cyclopentadiene derivative and a suitable dienophile.

While a direct, one-step synthesis of 7-benzoyloxynorbornadiene via a Diels-Alder reaction between cyclopentadiene and a benzoyloxy-substituted dienophile is not commonly reported, a more practical and widely employed strategy involves the functionalization of a pre-formed 7-substituted norbornadiene precursor. A common precursor is 7-hydroxynorbornadiene, which can be synthesized and subsequently esterified.

Alternatively, the synthesis can be approached through the Diels-Alder reaction of a 5-substituted cyclopentadiene with a suitable dienophile. However, the inherent instability and tendency of 5-substituted cyclopentadienes to isomerize can complicate this approach.[3]

A plausible and efficient synthetic pathway to 7-benzoyloxynorbornadiene involves the Diels-Alder reaction of freshly cracked cyclopentadiene with a suitable dienophile to form a 7-substituted intermediate, which is then converted to the final product. For instance, the reaction of cyclopentadiene with a dienophile bearing a latent hydroxyl group, followed by esterification with benzoyl chloride, provides a reliable route.

Experimental Protocol: Synthesis of 7-syn-Benzoyloxynorbornadiene (Illustrative)

This protocol is a representative procedure based on established methods for the synthesis of related 7-substituted norbornadienes.

Step 1: Generation of Cyclopentadiene

Cyclopentadiene is generated by the thermal retro-Diels-Alder reaction of dicyclopentadiene.

-

Place dicyclopentadiene in a distillation apparatus equipped with a fractionating column.

-

Heat the dicyclopentadiene to its cracking temperature (typically around 170 °C).

-

Collect the freshly distilled cyclopentadiene monomer, which boils at approximately 41 °C. It is crucial to use the cyclopentadiene immediately due to its rapid dimerization at room temperature.[4]

Step 2: Diels-Alder Reaction to form a 7-Substituted Norbornadiene Intermediate

In this illustrative example, we consider the reaction with a dienophile that can be readily converted to a hydroxyl group.

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the chosen dienophile in a suitable solvent (e.g., diethyl ether, dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene to the solution of the dienophile.

-

Allow the reaction mixture to stir at 0 °C for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct. Purify the product by column chromatography on silica gel.

Step 3: Conversion to 7-syn-Hydroxynorbornadiene

The nature of this step depends on the specific dienophile used in Step 2. For example, if a silylated derivative was used, deprotection would be required. If an ester was used, reduction to the alcohol would be necessary.

Step 4: Esterification to 7-syn-Benzoyloxynorbornadiene

-

Dissolve the purified 7-syn-hydroxynorbornadiene in a suitable solvent such as pyridine or dichloromethane containing a base (e.g., triethylamine).

-

Cool the solution to 0 °C.

-

Slowly add benzoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 7-syn-benzoyloxynorbornadiene.

Diagram of the Synthetic Workflow:

Caption: General synthetic workflow for 7-benzoyloxynorbornadiene.

Spectroscopic Characterization

The structural elucidation of 7-benzoyloxynorbornadiene relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 7-benzoyloxynorbornadiene exhibit characteristic signals that confirm its bicyclic structure and the presence of the benzoyloxy substituent.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts and coupling constants provide valuable information about the stereochemistry, particularly the syn or anti orientation of the benzoyloxy group.

-

Olefinic Protons (H2/H3 and H5/H6): These protons typically appear as a multiplet in the region of δ 6.0-7.0 ppm. The coupling between these protons and the bridgehead protons is characteristic.

-

Bridgehead Protons (H1 and H4): These protons resonate as multiplets, usually in the range of δ 3.5-4.5 ppm.

-

Bridge Proton (H7): The chemical shift of the proton at the C7 position is significantly influenced by the electronegativity of the benzoyloxy group and its stereochemical orientation. For the syn isomer, this proton is expected to be deshielded and appear at a lower field compared to the anti isomer.

-

Benzoyl Protons: The aromatic protons of the benzoyl group will appear in the typical aromatic region (δ 7.0-8.5 ppm) with characteristic splitting patterns corresponding to the ortho, meta, and para positions.[1][5][6]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Olefinic Carbons (C2/C3 and C5/C6): These carbons will resonate in the downfield region, typically between δ 130-145 ppm.

-

Bridgehead Carbons (C1 and C4): These carbons appear at a higher field compared to the olefinic carbons.

-

Bridge Carbon (C7): The carbon atom bearing the benzoyloxy group will be significantly deshielded and its chemical shift will be a key indicator of the substitution.

-

Carbonyl Carbon: The carbonyl carbon of the benzoyl group will have a characteristic chemical shift in the range of δ 165-175 ppm.

-

Benzoyl Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (δ 125-135 ppm).[5][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 7-syn-Benzoyloxynorbornadiene

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H1, H4 (Bridgehead) | 3.8 - 4.2 (m) | 45 - 55 |

| H2, H3, H5, H6 (Olefinic) | 6.5 - 6.9 (m) | 135 - 145 |

| H7 (Bridge) | 5.0 - 5.5 (t) | 75 - 85 |

| Benzoyl (ortho) | 8.0 - 8.2 (d) | ~130 |

| Benzoyl (meta) | 7.4 - 7.6 (t) | ~128 |

| Benzoyl (para) | 7.5 - 7.7 (t) | ~133 |

| Carbonyl (C=O) | - | 165 - 170 |

| Benzoyl (ipso) | - | ~130 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 7-benzoyloxynorbornadiene will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band in the region of 1715-1730 cm⁻¹ is indicative of the carbonyl group of the benzoate ester.[8]

-

C=C Stretch (Olefin): A medium intensity band around 1570-1620 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bonds in the norbornadiene ring.

-

C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹ is characteristic of the C-O stretching of the ester functionality.

-

=C-H Stretch (Olefinic and Aromatic): Absorptions above 3000 cm⁻¹ are due to the stretching vibrations of the sp² hybridized C-H bonds of the alkene and aromatic rings.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ are attributed to the stretching vibrations of the sp³ hybridized C-H bonds of the bicyclic framework.

Chemical Reactivity and Transformations

The chemical reactivity of 7-benzoyloxynorbornadiene is dominated by the strained bicyclic system and the presence of two double bonds, making it susceptible to a variety of transformations, including cycloadditions and rearrangements.

Photochemical [2+2] Cycloaddition: The Norbornadiene-Quadricyclane System

One of the most significant reactions of norbornadiene and its derivatives is the intramolecular [2+2] photocycloaddition to form the corresponding quadricyclane. This reversible photoisomerization is the cornerstone of molecular solar thermal (MOST) energy storage systems.

Upon irradiation with ultraviolet (UV) light, 7-benzoyloxynorbornadiene undergoes a clean and efficient conversion to its valence isomer, 7-benzoyloxyquadricyclane. This process stores the light energy in the form of chemical strain in the highly strained quadricyclane cage.

Diagram of Photochemical Isomerization:

Sources

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digibuo.uniovi.es [digibuo.uniovi.es]

- 6. rsc.org [rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. edu.rsc.org [edu.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 7-Norbornadienyl Benzoate

This guide provides an in-depth analysis of the spectroscopic data for 7-Norbornadienyl benzoate, a key intermediate in various chemical syntheses. As researchers and professionals in drug development and materials science, a thorough understanding of the structural features of such molecules is paramount. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from closely related analogs.

Introduction

7-Norbornadienyl benzoate is a bicyclic ester possessing a unique strained ring system, making it a valuable synthon in organic chemistry. Its reactivity and stereochemistry are of significant interest, necessitating unambiguous structural confirmation. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture. This guide will dissect the expected spectroscopic data, explaining the rationale behind the spectral features based on the molecule's structure.

Molecular Structure and Key Features

To comprehend the spectroscopic data, a clear visualization of the molecular structure is essential. 7-Norbornadienyl benzoate consists of a norbornadiene core substituted at the C7 position with a benzoate group.

Caption: Molecular structure of 7-Norbornadienyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 7-Norbornadienyl benzoate, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom. The data presented here is predicted based on the analysis of its structural components and data from its close analog, 7-acetoxynorbornadiene.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of 7-Norbornadienyl benzoate is expected to be complex due to the rigid bicyclic system and the resulting diastereotopic protons.

Table 1: Predicted ¹H NMR Data for 7-Norbornadienyl Benzoate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H7 (syn) | ~4.8 - 5.0 | s | - |

| H1, H4 (bridgehead) | ~3.6 - 3.8 | m | |

| H2, H3, H5, H6 (olefinic) | ~6.8 - 7.0 | m | |

| Aromatic (ortho) | ~8.0 - 8.1 | d | ~7-8 |

| Aromatic (meta) | ~7.4 - 7.5 | t | ~7-8 |

| Aromatic (para) | ~7.5 - 7.6 | t | ~7-8 |

Expertise & Experience: The chemical shift of the H7 proton is highly diagnostic. Its downfield position is due to the deshielding effect of the adjacent oxygen atom of the ester group. The olefinic protons of the norbornadiene system typically appear as a complex multiplet. The aromatic protons of the benzoate group will exhibit a characteristic pattern for a monosubstituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 7-Norbornadienyl Benzoate

| Carbon | Chemical Shift (δ, ppm) |

| C7 | ~80 - 85 |

| C1, C4 (bridgehead) | ~45 - 50 |

| C2, C3, C5, C6 (olefinic) | ~138 - 142 |

| C=O (ester carbonyl) | ~165 - 167 |

| Aromatic (ipso) | ~130 - 132 |

| Aromatic (ortho) | ~129 - 130 |

| Aromatic (meta) | ~128 - 129 |

| Aromatic (para) | ~133 - 134 |

Trustworthiness: These predicted chemical shifts are based on established ranges for similar functional groups and carbon environments.[2] For instance, the C7 carbon's chemical shift is significantly influenced by the electronegative oxygen atom. The olefinic carbons of the strained norbornadiene system are typically found in the specified downfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 7-Norbornadienyl benzoate will be dominated by the characteristic absorptions of the ester and the alkene moieties.

Table 3: Predicted IR Absorption Bands for 7-Norbornadienyl Benzoate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1720 - 1740 | Strong |

| C=C (alkene) | ~1570 - 1620 | Medium |

| C-O (ester) | ~1250 - 1300 & ~1100-1150 | Strong |

| =C-H (alkene) | ~3050 - 3100 | Medium |

| C-H (alkane) | ~2850 - 3000 | Medium |

| Aromatic C=C | ~1450 & ~1500 | Medium |

| Aromatic C-H | ~3030 | Medium |

Authoritative Grounding: The strong absorption band around 1720-1740 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of the norbornadiene double bonds will be confirmed by the C=C and =C-H stretching vibrations. The aromatic ring of the benzoate group will also show characteristic C=C and C-H stretching bands.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum of 7-Norbornadienyl Benzoate:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 212, corresponding to the molecular weight of C₁₄H₁₂O₂.

-

Key Fragmentation Pathways:

-

Loss of the benzoate radical to give the 7-norbornadienyl cation at m/z = 91. This is expected to be a prominent peak due to the stability of the cation.

-

Loss of the norbornadienyl radical to give the benzoyl cation at m/z = 105. This is a very common and stable fragment for benzoate esters.

-

Further fragmentation of the benzoyl cation can lead to the phenyl cation at m/z = 77 by loss of CO.

-

Caption: Predicted key fragmentation pathways for 7-Norbornadienyl benzoate.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified 7-Norbornadienyl benzoate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Set appropriate parameters for spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure solvent/KBr pellet.

-

Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum.

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Norbornadienyl benzoate. By combining predicted data from closely related analogs with fundamental spectroscopic principles, a detailed and reliable characterization of this important molecule can be achieved. The provided protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and similar compounds, ensuring the integrity and reproducibility of their scientific findings.

References

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Aitken, R. A., et al. (2022). Structure and NMR spectra of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid and its anhydride. Journal of Molecular Structure, 1249, 131610. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Krappmann, D., & Hirsch, A. (2024). Synthesis, Characterization and Interconversion of p-Tolylsulfone-Functionalized Norbornadiene/Quadricyclane Couples. Chemistry – A European Journal, 30(55), e202401391. [Link]

-

National Institute of Standards and Technology. 7-Acetoxybicyclo[2.2.1]-2,5-heptadiene. [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

The Discovery and Synthesis of 7-Benzoyloxynorbornadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Intermediate

7-Benzoyloxynorbornadiene, a seemingly unassuming bicyclic ester, holds a significant place in the annals of synthetic organic chemistry. Its discovery and the development of its synthesis paved the way for a deeper understanding of reaction mechanisms in strained ring systems and provided a versatile intermediate for the synthesis of complex molecules. This technical guide delves into the historical synthesis of this compound, explores the underlying mechanistic principles, and provides detailed protocols for its preparation, offering a comprehensive resource for researchers in the field.

Part 1: A Historical Perspective – The Dawn of a New Synthetic Method

The synthesis of 7-Benzoyloxynorbornadiene is historically intertwined with the development of copper-catalyzed allylic oxidation reactions. While the specific seminal work by Tanida and Tsuji in 1964 remains a cornerstone in this narrative, it is best understood within the broader context of the Kharasch-Sosnovsky reaction .

First reported by M. S. Kharasch and George Sosnovsky in 1958, this reaction involves the copper-catalyzed allylic oxidation of olefins using an organic peroxide, typically a perester like tert-butyl perbenzoate.[1] This method offered a significant advantage over other oxidation techniques of the era, which often led to dihydroxylated products or suffered from poor regioselectivity.[1] The Kharasch-Sosnovsky reaction, however, allowed for the direct introduction of an acyloxy group at the allylic position while leaving the double bond intact.

The application of this methodology to bicyclic systems like norbornadiene was a logical and important extension of this work. The rigid, strained framework of norbornadiene presented a unique substrate to probe the stereochemical and mechanistic nuances of the reaction.

Part 2: The Synthesis of 7-Benzoyloxynorbornadiene – A Detailed Protocol

The historical synthesis of 7-Benzoyloxynorbornadiene is a classic example of the Kharasch-Sosnovsky reaction. The procedure outlined below is a representative protocol based on established principles of this reaction.

Experimental Protocol: Copper-Catalyzed Allylic Oxidation of Norbornadiene

Objective: To synthesize anti-7-Benzoyloxynorbornadiene via the copper-catalyzed reaction of norbornadiene with benzoyl peroxide.

Reagents and Materials:

-

Norbornadiene

-

Benzoyl Peroxide

-

Copper(I) Bromide (CuBr)

-

Benzene (anhydrous)

-

Dichloromethane (for workup)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve norbornadiene and benzoyl peroxide in anhydrous benzene.

-

Catalyst Addition: To this solution, add a catalytic amount of copper(I) bromide. The reaction mixture will typically turn green.

-

Reaction Execution: Heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane and wash with a saturated sodium bicarbonate solution to remove any unreacted benzoyl peroxide and benzoic acid.

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure anti-7-Benzoyloxynorbornadiene.

Data Presentation: Representative Reaction Parameters

| Parameter | Value |

| Solvent | Benzene |

| Catalyst | Copper(I) Bromide |

| Oxidant | Benzoyl Peroxide |

| Temperature | Reflux |

| Typical Yield | Moderate to Good |

Part 3: Unraveling the Mechanism – A Tale of Radicals and Copper

The mechanism of the Kharasch-Sosnovsky reaction has been the subject of considerable study and is believed to proceed through a free-radical chain process, as outlined below.

Mechanistic Steps:

-

Initiation: The reaction is initiated by the reaction of the copper(I) catalyst with benzoyl peroxide, generating a copper(II) species and a benzoyloxy radical.

-

Hydrogen Abstraction: The highly reactive benzoyloxy radical abstracts a hydrogen atom from the allylic position (C7) of norbornadiene. This is the rate-determining step and leads to the formation of a stabilized norbornadienyl radical and benzoic acid.

-

Oxidation and Product Formation: The norbornadienyl radical is then oxidized by the copper(II) species. This step involves the transfer of the benzoyloxy group from the copper complex to the radical, forming the final product, 7-benzoyloxynorbornadiene, and regenerating the copper(I) catalyst.

This mechanistic pathway explains the observed regioselectivity of the reaction, as the abstraction of the allylic hydrogen at the C7 position is favored due to the stability of the resulting radical.

Part 4: The "Anti" Selectivity – A Stereochemical Conundrum Explained

A key stereochemical feature of the reaction is the preferential formation of the anti-isomer of 7-benzoyloxynorbornadiene. This selectivity can be attributed to the steric hindrance posed by the bicyclic framework of norbornadiene. The benzoyloxy group preferentially adds to the face of the norbornadienyl radical opposite to the double bonds, leading to the thermodynamically more stable anti-product.

Part 5: Characterization and Spectroscopic Analysis

The structure of 7-benzoyloxynorbornadiene can be unequivocally confirmed using modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected ¹H NMR Spectral Features:

-

Vinyl Protons: Resonances in the olefinic region, characteristic of the double bonds in the norbornadiene system.

-

Bridgehead Protons: Signals corresponding to the protons at the bridgehead positions.

-

H7 Proton: A characteristic signal for the proton at the C7 position, which will be coupled to the adjacent bridgehead protons. Its chemical shift will be indicative of the attached benzoyloxy group.

-

Benzoate Protons: Resonances in the aromatic region corresponding to the protons of the benzoyl group.

Expected ¹³C NMR Spectral Features:

-

Olefinic Carbons: Signals corresponding to the sp² hybridized carbons of the double bonds.

-

Bridgehead Carbons: Resonances for the carbons at the bridgehead positions.

-

C7 Carbon: A signal for the carbon atom bearing the benzoyloxy group, shifted downfield due to the electronegativity of the oxygen atom.

-

Carbonyl Carbon: A characteristic signal for the carbonyl carbon of the ester group.

-

Aromatic Carbons: Signals corresponding to the carbons of the benzene ring.

Part 6: Visualization of the Synthetic Workflow

The overall workflow for the synthesis and purification of 7-benzoyloxynorbornadiene can be visualized as follows:

Conclusion: A Legacy of Innovation

The discovery and synthesis of 7-benzoyloxynorbornadiene represent a significant milestone in the field of organic chemistry. The application of the Kharasch-Sosnovsky reaction to this strained bicyclic system not only provided an efficient route to a valuable synthetic intermediate but also contributed to a deeper understanding of free-radical reactions and stereochemical control. This technical guide serves as a testament to the enduring legacy of this foundational work and as a practical resource for contemporary researchers.

References

- Kharasch, M. S.; Sosnovsky, G. The Journal of Organic Chemistry 1958, 23 (9), 1322–1326.

Sources

An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde (CAS 31558-41-5): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethoxybenzaldehyde (CAS RN: 31558-41-5), a pivotal intermediate in synthetic organic chemistry. The document delineates its physicochemical properties, explores established and innovative synthesis protocols, and discusses its significant applications, particularly in the development of pharmaceuticals and materials science. Emphasis is placed on the mechanistic rationale behind synthetic strategies and the practical insights required for successful laboratory execution. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical development.

Introduction and Chemical Identity

4-Bromo-2,5-dimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom and two methoxy groups on the benzaldehyde framework, imparts a unique reactivity profile.[1] The aldehyde group is a handle for nucleophilic additions and condensations, while the bromo- and dimethoxy-substituted ring allows for a variety of electrophilic and cross-coupling reactions.[2] This dual reactivity makes it a valuable precursor for complex molecular architectures.[2]

Chemical Structure:

-

IUPAC Name: 4-bromo-2,5-dimethoxybenzaldehyde[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-bromo-2,5-dimethoxybenzaldehyde is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Appearance | Off-white to pale yellow crystalline solid | [2] |

| Melting Point | 132-135 °C | [2][5] |

| Solubility | Insoluble in water. | [5][7] |

| Stability | Stable under normal handling and storage conditions. | [4] |

| InChI Key | BIFWGDWGCZLCHF-UHFFFAOYSA-N | [3][5] |

| SMILES | COC1=CC(=C(C=C1C=O)OC)Br | [3][5] |

Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

The synthesis of 4-bromo-2,5-dimethoxybenzaldehyde is most commonly achieved through the electrophilic bromination of 2,5-dimethoxybenzaldehyde. Alternative routes starting from 1,4-dimethoxybenzene have also been explored.

Primary Synthesis Route: Electrophilic Bromination of 2,5-Dimethoxybenzaldehyde

This is the most direct and frequently cited method. The two methoxy groups on the benzene ring are strong activating groups and are ortho-, para- directing. The aldehyde group is a deactivating, meta- directing group. The interplay of these electronic effects dictates the regioselectivity of the bromination.

Reaction Scheme:

Figure 1: Electrophilic bromination of 2,5-dimethoxybenzaldehyde.

Causality Behind Experimental Choices:

-

Starting Material: 2,5-dimethoxybenzaldehyde is a commercially available and relatively inexpensive starting material.

-

Brominating Agent: Molecular bromine (Br₂) is a standard and effective electrophile for aromatic bromination.

-

Solvent: Glacial acetic acid is a common solvent for brominations as it is polar enough to dissolve the reactants but does not react with bromine.[6][8] It also helps to moderate the reactivity of the bromine.

Detailed Experimental Protocol:

-

At 0 °C, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL).[6][7]

-

Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL).[6][7]

-

Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[6][7] Some protocols suggest stirring for up to 24 hours at room temperature.[1][8]

-

Quench the reaction by pouring the mixture into water (30 mL).[6][7] A precipitate should form.

-

For purification, redissolve the precipitate in dichloromethane (30 mL) and wash with water (30 mL).[6][7]

-

Extract the aqueous phase with dichloromethane (3 x 25 mL).[6][7]

-

Combine the organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.[6][7]

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.[6][7]

-

Purify the crude product by silica gel column chromatography (eluent: 20% ethyl acetate/hexane) to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow solid.[6][7] A yield of 56% has been reported for this specific protocol.[6][7] Recrystallization from acetonitrile is also an effective purification method.[1][8]

Regioselectivity Discussion:

Historically, there was some confusion regarding the position of bromination. An early report suggested the formation of the 6-bromo isomer by analogy to nitration reactions.[9] However, subsequent studies have definitively proven that bromination occurs at the 4-position.[9] This is because the two powerful electron-donating methoxy groups direct the incoming electrophile to the positions ortho and para to them. The position para to the 2-methoxy group and ortho to the 5-methoxy group (the 4-position) is sterically accessible and electronically activated, making it the major product.

Alternative Synthesis Routes

Other synthetic strategies have been proposed, often starting from 1,4-dimethoxybenzene. These multi-step processes offer alternative pathways when the primary starting material is unavailable or when different substitution patterns are desired as byproducts.

Workflow Diagram for Alternative Synthesis:

Figure 2: Multi-step synthesis from 1,4-dimethoxybenzene.

These routes involve an initial bromination of 1,4-dimethoxybenzene, followed by a formylation step to introduce the aldehyde group.[10] Formylation can be achieved through various methods, such as the Vilsmeier-Haack reaction or by using dichloromethyl methyl ether with a Lewis acid like titanium tetrachloride.[6]

Applications in Research and Development

4-Bromo-2,5-dimethoxybenzaldehyde is a valuable intermediate in several areas of chemical research.

-

Pharmaceutical Synthesis: It is a key precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[2] Specifically, it is used in the preparation of phenethylamine derivatives, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), which is of interest in neuroscience and forensic chemistry research.[1]

-

Materials Science: The unique electronic properties conferred by the bromo- and methoxy-substituents make this compound a candidate for the development of nonlinear optical (NLO) materials.[2] These materials are crucial for applications in photonics, including optical switches and modulators.[2]

-

Organic Synthesis: The aldehyde functional group allows for a wide range of transformations, including the formation of Schiff bases and imines, which are important in the synthesis of nitrogen-containing heterocycles.[2] The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of new carbon-carbon bonds.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-bromo-2,5-dimethoxybenzaldehyde.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[4][11] In case of inadequate ventilation, use respiratory protection.[4]

-

Handling: Avoid breathing dust, mist, or spray.[4] Use only outdoors or in a well-ventilated area.[4][11] Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5][12] It is incompatible with oxidizing agents.[5]

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

Conclusion

4-Bromo-2,5-dimethoxybenzaldehyde is a synthetically valuable compound with a well-established profile of properties and reactivity. Its straightforward synthesis via electrophilic bromination, coupled with its versatile functional groups, ensures its continued importance as a building block in the creation of complex molecules for pharmaceutical and material science applications. Adherence to proper laboratory technique and safety protocols is paramount for its successful and safe utilization.

References

-

Universiti Pertanian Malaysia. (1983). Bromination of 2,5-dimethoxybenzaldehyde. Pertanika, 6(1), 69-71. Retrieved from [Link]

-

XMB Forum. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

The Hive. (2003). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [Link]

-

Cassels, B. L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Boletín de la Sociedad Chilena de Química, 35, 313-316. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,5-dimethoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 4-Bromo-2,5-dimethoxybenzaldehyde (EVT-311524) | 31558-41-5 [evitachem.com]

- 3. 4-Bromo-2,5-dimethoxybenzaldehyde | C9H9BrO3 | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Bromo-2,5-dimethoxybenzaldehyde | 31558-41-5 [chemicalbook.com]

- 8. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 9. psasir.upm.edu.my [psasir.upm.edu.my]

- 10. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Reactivity and Stability of 7-Norbornadienyl Benzoate

Abstract

The 7-norbornadienyl system represents a cornerstone in the study of carbocation chemistry and anchimeric assistance. This guide provides a comprehensive technical overview of the reactivity and stability of 7-norbornadienyl benzoate, a model substrate for investigating the profound influence of neighboring group participation on reaction rates and mechanisms. We will delve into the synthesis of this ester, the kinetics of its solvolysis, the non-classical nature of the intermediate carbocation, and detailed experimental protocols for researchers in physical organic chemistry and drug development. This document is intended to serve as a practical and authoritative resource, grounded in established scientific principles and supported by extensive references.

Introduction: The Significance of the 7-Norbornadienyl System

The study of reaction mechanisms, particularly those involving carbocationic intermediates, is fundamental to the advancement of organic chemistry and drug design. The 7-norbornadienyl framework has historically played a pivotal role in shaping our understanding of electron delocalization and the formation of non-classical carbocations. The exceptional reactivity of 7-substituted norbornadienes in solvolysis reactions, first brought to light by the seminal work of Winstein and his contemporaries, provided compelling evidence for the participation of the C2-C3 and C5-C6 double bonds in stabilizing the developing positive charge at the C7 position.[1] This phenomenon, termed anchimeric assistance or neighboring group participation, leads to a dramatic acceleration of the reaction rate compared to saturated analogues.[2]

7-Norbornadienyl benzoate, the subject of this guide, serves as an excellent substrate for exploring these concepts. The benzoate leaving group, while less reactive than commonly studied sulfonates (e.g., tosylates), allows for the investigation of these powerful acceleratory effects under more controlled conditions. Understanding the factors that govern the stability and reactivity of this molecule and its corresponding carbocation provides valuable insights into the design of reactive intermediates and the prediction of reaction pathways in more complex systems.

Synthesis of 7-Norbornadienyl Benzoate

The preparation of 7-norbornadienyl benzoate is typically achieved through a two-step process: the synthesis of the precursor alcohol, 7-norbornadienol, followed by its esterification.

Synthesis of anti-7-Norbornadienol

The most common route to 7-norbornadienol involves the Diels-Alder reaction of cyclopentadiene with a suitable dienophile to form the norbornadiene skeleton, followed by functionalization at the C7 position. A common precursor is 7-tert-butoxynorbornadiene, which can be synthesized and subsequently cleaved to the alcohol.

Esterification of 7-Norbornadienol with Benzoyl Chloride

The esterification of 7-norbornadienol with benzoyl chloride is a standard procedure that can be carried out under basic conditions to neutralize the HCl byproduct. Pyridine is a commonly used solvent and base for this transformation.

Experimental Protocol: Synthesis of 7-Norbornadienyl Benzoate

-

Dissolution of Alcohol: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-norbornadienol (1 equivalent) in anhydrous pyridine.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing an equal volume of cold 1 M HCl to neutralize the pyridine.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 7-norbornadienyl benzoate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents reaction of benzoyl chloride with atmospheric moisture.

-

Anhydrous Pyridine: Acts as both a solvent and a base to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.

-

Slow Addition at 0 °C: Controls the exothermicity of the acylation reaction.

-

Aqueous HCl Wash: Removes the pyridine catalyst.

-

Sodium Bicarbonate Wash: Neutralizes any remaining acidic impurities.

Reactivity in Solvolysis: A Case Study in Anchimeric Assistance

The solvolysis of 7-norbornadienyl derivatives is characterized by an extraordinary rate enhancement compared to their saturated counterparts. This is a direct consequence of anchimeric assistance from the π-electrons of the double bonds.

The Concept of Anchimeric Assistance

Anchimeric assistance, or neighboring group participation, is the interaction of a reaction center with a lone pair of electrons on an atom or the electrons in a sigma or pi bond within the same molecule.[2] This interaction can stabilize the transition state of the rate-determining step, thus increasing the reaction rate. In the case of 7-norbornadienyl benzoate solvolysis, the double bonds act as internal nucleophiles, attacking the C7 carbon as the benzoate leaving group departs.

Quantitative Analysis of Rate Enhancement

| Compound | Relative Rate of Acetolysis (k_rel) |

| 7-Norbornyl Tosylate | 1 |

| anti-7-Norbornenyl Tosylate | 10¹¹ |

Table 1: Relative rates of acetolysis for 7-norbornyl and anti-7-norbornenyl tosylates, demonstrating the profound effect of anchimeric assistance.

Although the benzoate is a poorer leaving group than the tosylate, the same underlying principles of anchimeric assistance govern its solvolysis, leading to a significant, albeit smaller, rate enhancement compared to its saturated analog.

The 7-Norbornadienyl Carbocation: A Non-Classical Intermediate

The intermediate formed during the solvolysis of 7-norbornadienyl benzoate is the 7-norbornadienyl carbocation. This cation is a prime example of a non-classical carbocation, where the positive charge is delocalized over multiple carbon atoms through three-center, two-electron bonds.

Spectroscopic Evidence

¹H and ¹³C NMR spectroscopy have been instrumental in elucidating the structure of the 7-norbornadienyl cation. In superacid media, where the cation can be observed directly, the NMR spectra show a high degree of symmetry, inconsistent with a classical, localized carbocation. The chemical shifts of the vinyl and bridgehead carbons are significantly different from what would be expected for a simple bicyclic structure, indicating substantial charge delocalization. For instance, the ¹³C NMR spectrum of the 7-norbornadienyl cation shows a chemical shift for the C7 carbon that is significantly shielded compared to typical carbocations, a result of the charge being shared with the double bonds.

Computational Studies

Quantum mechanical calculations have provided further insight into the structure and stability of the 7-norbornadienyl cation. These studies confirm that the non-classical, bridged structure is the energy minimum on the potential energy surface.[2][3] The calculations show a symmetrical structure with significant electron density between the C7 carbon and the two double bonds.

Diagram 1: Representation of the non-classical 7-norbornadienyl carbocation, showing the delocalization of the positive charge.

Experimental Workflow for Synthesis and Solvolysis Studies

A typical research workflow for investigating the reactivity of 7-norbornadienyl benzoate involves its synthesis, purification, and subsequent kinetic analysis of its solvolysis.

Diagram 2: Experimental workflow for the synthesis and solvolysis studies of 7-norbornadienyl benzoate.

Experimental Protocol: Kinetic Study of Solvolysis

-

Preparation of Solvent: Prepare a stock solution of the desired solvent mixture (e.g., 80:20 acetone:water by volume).

-

Thermostating: Place a known volume of the solvent in a constant temperature bath to allow it to equilibrate to the desired reaction temperature.

-

Initiation of Reaction: Prepare a stock solution of 7-norbornadienyl benzoate in a small amount of acetone. Inject a precise aliquot of the ester solution into the thermostated solvent to initiate the solvolysis reaction.

-

Monitoring the Reaction: At recorded time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known amount of a suitable base (e.g., sodium hydroxide) in an ice bath.

-

Titration: The progress of the reaction is monitored by determining the amount of benzoic acid produced. This can be achieved by titrating the unreacted base in the quenched aliquots with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator.

-

Data Analysis: The concentration of the ester at each time point can be calculated from the amount of benzoic acid formed. The first-order rate constant (k) can then be determined by plotting ln([Ester]) versus time. The slope of this plot will be equal to -k.

Conclusion

7-Norbornadienyl benzoate provides a compelling example of the profound impact of molecular structure on chemical reactivity. The participation of the π-system in the solvolysis reaction leads to a massive rate acceleration and the formation of a stabilized, non-classical carbocation. The principles demonstrated by this seemingly simple molecule have far-reaching implications in the field of physical organic chemistry and are instructive for scientists engaged in the design and synthesis of novel chemical entities. The experimental protocols and theoretical framework presented in this guide offer a solid foundation for further research into this fascinating and important chemical system.

References

-

Werstiuk, N. H. (2007). 7-Norbornyl Cation [Formula: see text] Fact or Fiction? A QTAIM-DI-VISAB Computational Study. Journal of Chemical Theory and Computation, 3(6), 2258–2267. [Link]

-

Winstein, S., & Ordronneau, C. (1960). THE 7-NORBORNADIENYL NON-CLASSICAL CATION1. Journal of the American Chemical Society, 82(8), 2084–2085. [Link]

-

Dalal Institute. Anchimeric Assistance. [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of 7-Substituted Norbornadienes

Abstract

The norbornadiene scaffold, a strained bicyclic olefin, has captivated the interest of organic chemists for decades. The introduction of a substituent at the C7 position breaks the molecule's C2v symmetry, introducing a new stereochemical element that profoundly influences its reactivity and properties. This technical guide provides a comprehensive exploration of the stereochemistry of 7-substituted norbornadienes, intended for researchers, scientists, and professionals in drug development. We will delve into the nuanced stereochemical control in the synthesis of these molecules, the profound impact of the 7-substituent on their cycloaddition and rearrangement reactions, and the advanced analytical techniques employed for their stereochemical assignment. This guide emphasizes the causal relationships behind experimental outcomes, offering field-proven insights to inform synthetic design and mechanistic understanding.

Introduction: The Significance of the 7-Substituent

Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) is a highly versatile building block in organic synthesis due to its inherent ring strain and two reactive π-bonds. The introduction of a substituent at the C7 position creates a chiral center and introduces the possibility of syn and anti diastereomers, dramatically altering the molecule's electronic and steric landscape. The stereochemistry of this C7-substituent dictates the facial selectivity of approaching reagents, influences the stability of transition states, and can be leveraged to induce asymmetry in a wide array of chemical transformations. This guide will explore the fundamental principles governing the stereochemistry of these fascinating molecules and their practical applications in modern synthetic chemistry.

Stereoselective Synthesis of 7-Substituted Norbornadienes

The synthesis of stereochemically pure 7-substituted norbornadienes is a critical starting point for their application in asymmetric synthesis and materials science. The primary synthetic route to the norbornadiene core is the Diels-Alder reaction between cyclopentadiene and a suitable dienophile.[1] However, direct construction of the 7-substituted framework often requires alternative strategies or modifications of this classic cycloaddition.

Diastereoselective Approaches

The relative orientation of the 7-substituent (syn or anti to the double bonds) is a key determinant of the molecule's reactivity. While some synthetic methods for 7-substituted norbornadienes result in low anti/syn selectivity,[2] specific strategies can be employed to favor one diastereomer over the other. For instance, the reaction of 7-tert-butoxynorbornadiene with various electrophiles can proceed with a degree of diastereoselectivity, providing access to a range of 7-substituted derivatives.[3] The choice of solvent and reaction conditions can often be tuned to enhance the formation of the desired diastereomer.

Enantioselective Synthesis

The creation of enantioenriched 7-substituted norbornadienes is of paramount importance for their use as chiral ligands or in the synthesis of optically active natural products and pharmaceuticals.[3][4] Several powerful strategies have been developed to achieve this goal:

-

Chiral Auxiliaries: The use of chiral auxiliaries attached to the dienophile in Diels-Alder reactions can effectively control the facial selectivity of the cycloaddition, leading to enantiomerically enriched norbornene adducts that can be further elaborated to 7-substituted norbornadienes.

-

Asymmetric Catalysis: The development of chiral Lewis acids and organocatalysts has revolutionized the enantioselective synthesis of norbornadiene derivatives.[5] These catalysts can create a chiral environment around the reacting species, directing the cycloaddition to proceed with high enantioselectivity. For example, cobalt-catalyzed [2π + 2π + 2π] cycloadditions of norbornadienes with alkynes can achieve moderate to excellent enantioselectivity (up to 91% ee) through the use of a chiral phosphine ligand.[2] Similarly, nickel-catalyzed [2+2+2] cycloadditions of benzocyclobutanones and 7-substituted norbornadienes have shown that diastereoselectivity is strongly dependent on the steric bulk of the substituent.[6]

-

Kinetic Resolution: Racemic mixtures of 7-substituted norbornadienes can be resolved through enzymatic or chemical kinetic resolution, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material or the enantiomerically enriched product.

A powerful strategy for the enantioselective synthesis of multi-substituted norbornenes involves a latent synthon approach. An enantioselective Diels-Alder reaction between cyclopentadiene and a carefully designed dienophile can provide a general method for preparing a wide variety of structurally diverse chiral norbornanes and norbornenes.[5]

Caption: Strategies for the enantioselective synthesis of 7-substituted norbornadienes.

Stereochemical Influence on Reactivity

The stereochemistry of the 7-substituent exerts a profound influence on the reactivity and selectivity of various reactions involving the norbornadiene scaffold. This control is manifested through a combination of steric and electronic effects.

Cycloaddition Reactions

In Diels-Alder reactions where the 7-substituted norbornadiene acts as the dienophile, the substituent can direct the incoming diene to either the syn or anti face of the double bonds. The rates and stereoselectivities of the cycloadditions of hexachlorocyclopentadiene to various 7-substituted norbornadienes have been shown to correlate with the electronegativity of the substituent.[7][8] This suggests that electronic effects play a significant role in modulating the facial selectivity. Computational studies have been instrumental in explaining the π-facial selectivity observed in these reactions.[8][9]

The stereochemistry of 1,3-dipolar cycloadditions to 7-substituted norbornadienes is also highly dependent on the nature of the substituent. While additions to unsubstituted norbornadiene often show a preference for the exo product, the presence of a 7-substituent can lead to the formation of multiple adducts with reduced selectivity.[10] For example, the addition of diazoalkanes to 7-halonorbornadienes can be less selective due to the influence of the substituent.[10] However, in some cases, stereoselective (3+2) cycloadditions have been reported, yielding the exo-cycloadduct as the major product.[11]

Rearrangement Reactions

The rigid, strained framework of norbornadiene makes it susceptible to a variety of rearrangement reactions, the outcomes of which are often dictated by the stereochemistry of the C7-substituent.[12][13][14][15]

-

Pinacol-Type Rearrangements: In cyclic systems, the stereochemistry of diols plays a crucial role in determining the major product of pinacol-type rearrangements. An alkyl group situated trans to the leaving hydroxyl group is the one that migrates.[12][14] This principle can be applied to understand the rearrangements of functionalized 7-substituted norbornadienes.

-

Transition-Metal-Catalyzed Rearrangements: Transition metals can catalyze complex rearrangements of the norbornadiene skeleton.[16] The stereochemistry of the 7-substituent can influence the coordination of the metal and the subsequent migratory insertions and reductive eliminations, leading to different rearranged products.

Caption: Influence of the C7-substituent's stereochemistry on reaction outcomes.

Advanced Stereochemical Characterization

Unambiguous determination of the absolute and relative stereochemistry of 7-substituted norbornadienes is crucial for understanding their reactivity and for their application in asymmetric synthesis. A combination of spectroscopic and crystallographic techniques is typically employed.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of 7-substituted norbornadienes. The through-space Nuclear Overhauser Effect (NOE) can be used to establish the proximity of the 7-substituent to the protons on the double bonds, thereby distinguishing between syn and anti isomers. The coupling constants between protons can also provide valuable information about their dihedral angles and, consequently, the overall geometry of the molecule. For example, in the characterization of heteroatom-incorporated norbornadiene derivatives, specific shifts in proton signals upon photo-conversion to the quadricyclane isomer can be monitored by NMR.[17][18]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry if a heavy atom is present or if anomalous dispersion is used.[19][20] The crystal structure reveals the precise bond lengths, bond angles, and torsional angles, providing unequivocal proof of the syn or anti configuration of the 7-substituent.[21][22][23]

Chiroptical Methods

For chiral, enantioenriched 7-substituted norbornadienes, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration.[24][25] These methods measure the differential absorption of left and right circularly polarized light, which is highly sensitive to the molecule's three-dimensional structure. The experimental spectra can be compared with those predicted by quantum chemical calculations to assign the absolute stereochemistry.[26]

| Technique | Information Obtained | Advantages | Limitations |

| NMR Spectroscopy | Relative stereochemistry (syn/anti), conformational analysis. | Non-destructive, solution-state analysis. | Does not directly provide absolute configuration. |

| X-ray Crystallography | Absolute and relative stereochemistry, precise 3D structure. | Unambiguous structural determination. | Requires a single crystal of sufficient quality. |

| Chiroptical Methods (CD, VCD) | Absolute configuration of chiral molecules. | Sensitive to stereochemistry in solution. | Requires enantioenriched samples and often computational support. |

Experimental Protocols

Synthesis of a 7-Substituted Norbornadiene Derivative

This protocol provides a general procedure for the synthesis of a 7-alkoxynorbornadiene, which can serve as a versatile intermediate for further functionalization.

Step 1: Preparation of 7-tert-butoxynorbornadiene

-

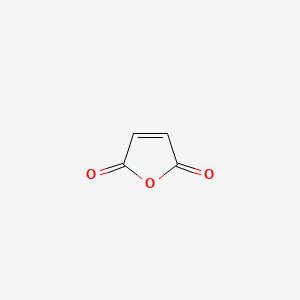

To a solution of cyclopentadiene (freshly cracked) in a suitable solvent (e.g., diethyl ether) at 0 °C, add an equimolar amount of a dienophile such as maleic anhydride.

-

Allow the reaction to proceed to completion to form the Diels-Alder adduct.

-

The resulting adduct can be converted to 7-tert-butoxynorbornadiene through a series of established literature procedures.[3]

Step 2: Functionalization at the 7-Position

-

Dissolve the 7-tert-butoxynorbornadiene in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C and add a strong base (e.g., n-butyllithium) dropwise to deprotonate the C7 position.

-

After stirring for a specified time, add the desired electrophile (e.g., an alkyl halide or a carbonyl compound).

-